molecular formula C10H13F2NO B3230384 1-[4-(Difluoromethoxy)phenyl]propan-1-amine CAS No. 130339-51-4

1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Cat. No.: B3230384
CAS No.: 130339-51-4
M. Wt: 201.21 g/mol
InChI Key: MIFMZIPFCNEFBM-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]propan-1-amine is an organic compound with the molecular formula C10H13F2NO and a molecular weight of 201.22 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]propan-1-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]propan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its balanced chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h3-6,9-10H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFMZIPFCNEFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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